molecular formula C17H22F3NO3S B11482931 2-Heptyl-6-(2,2,2-trifluoroethoxy)-1-benzothiophen-3-amine 1,1-dioxide

2-Heptyl-6-(2,2,2-trifluoroethoxy)-1-benzothiophen-3-amine 1,1-dioxide

Cat. No.: B11482931
M. Wt: 377.4 g/mol
InChI Key: UUOXXYUHDXZUBD-UHFFFAOYSA-N
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Description

“3-amino-2-heptyl-6-(2,2,2-trifluoroethoxy)-1H-1-benzothiophene-1,1-dione” is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-amino-2-heptyl-6-(2,2,2-trifluoroethoxy)-1H-1-benzothiophene-1,1-dione” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.

    Attachment of the Heptyl Chain: Alkylation reactions using heptyl halides.

    Incorporation of the Trifluoroethoxy Group: Etherification reactions using trifluoroethanol and suitable catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“3-amino-2-heptyl-6-(2,2,2-trifluoroethoxy)-1H-1-benzothiophene-1,1-dione” can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, acids, bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials or as a specialty chemical.

Mechanism of Action

The mechanism of action of “3-amino-2-heptyl-6-(2,2,2-trifluoroethoxy)-1H-1-benzothiophene-1,1-dione” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-heptyl-6-(2,2,2-trifluoroethoxy)-1H-1-benzothiophene-1,1-dione
  • 3-amino-2-pentyl-6-(2,2,2-trifluoroethoxy)-1H-1-benzothiophene-1,1-dione

Uniqueness

“3-amino-2-heptyl-6-(2,2,2-trifluoroethoxy)-1H-1-benzothiophene-1,1-dione” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the trifluoroethoxy group, in particular, can significantly influence its reactivity and interactions.

Properties

Molecular Formula

C17H22F3NO3S

Molecular Weight

377.4 g/mol

IUPAC Name

2-heptyl-1,1-dioxo-6-(2,2,2-trifluoroethoxy)-1-benzothiophen-3-amine

InChI

InChI=1S/C17H22F3NO3S/c1-2-3-4-5-6-7-14-16(21)13-9-8-12(24-11-17(18,19)20)10-15(13)25(14,22)23/h8-10H,2-7,11,21H2,1H3

InChI Key

UUOXXYUHDXZUBD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=C(C2=C(S1(=O)=O)C=C(C=C2)OCC(F)(F)F)N

Origin of Product

United States

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